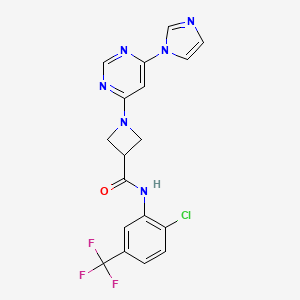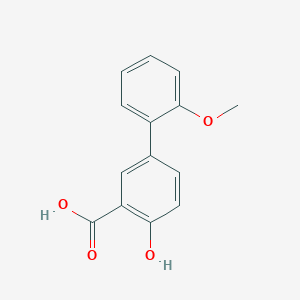![molecular formula C12H27NO3S B2660066 1-[dibutyl(sulfonato)azaniumyl]butane CAS No. 2364603-74-5](/img/structure/B2660066.png)
1-[dibutyl(sulfonato)azaniumyl]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Dibutyl(sulfonato)azaniumyl]butane, also known as tributylsulfoammonium betaine, is a chemical compound with the molecular formula C₁₂H₂₇NO₃S and a molecular weight of 265.413 g/mol . This compound is known for its unique structure, which includes a sulfonate group and an azaniumyl group, making it a zwitterionic molecule. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-[dibutyl(sulfonato)azaniumyl]butane involves several steps. One common method includes the reaction of dibutylamine with butane sulfonic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
1-[Dibutyl(sulfonato)azaniumyl]butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[Dibutyl(sulfonato)azaniumyl]butane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of zwitterionic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 1-[dibutyl(sulfonato)azaniumyl]butane involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the azaniumyl group can interact with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules involved .
類似化合物との比較
1-[Dibutyl(sulfonato)azaniumyl]butane can be compared with other similar compounds, such as:
1-[Dibutyl(sulfonato)azaniumyl]propane: This compound has a similar structure but with a shorter carbon chain, which can affect its chemical properties and reactivity.
1-[Dibutyl(sulfonato)azaniumyl]pentane: This compound has a longer carbon chain, which can influence its solubility and interactions with other molecules.
1-[Dibutyl(sulfonato)azaniumyl]hexane: Similar to the pentane derivative, this compound has an even longer carbon chain, further affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic regions, making it particularly useful in applications requiring amphiphilic properties.
特性
IUPAC Name |
1-[dibutyl(sulfonato)azaniumyl]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3S/c1-4-7-10-13(11-8-5-2,12-9-6-3)17(14,15)16/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJZNKDOSHAIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
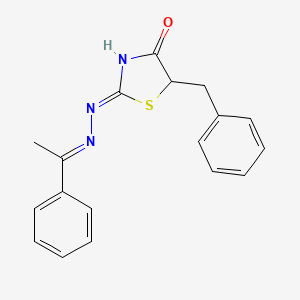
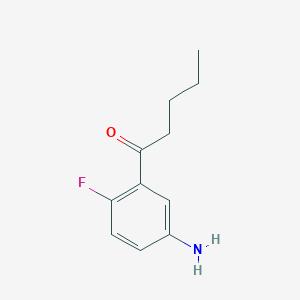
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
amino}acetonitrile](/img/structure/B2659991.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)
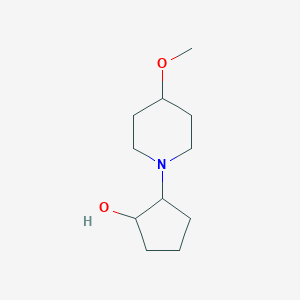
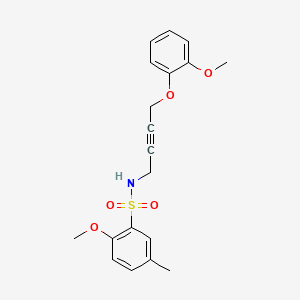
![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)
![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)
